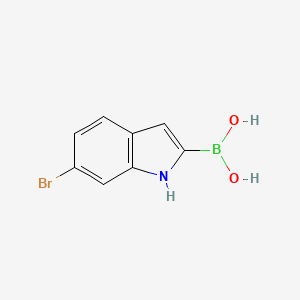

6-Bromo-1H-indole-2-boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-1H-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities. The addition of a boronic acid group to the indole structure enhances its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indole-2-boronic acid typically involves the borylation of 6-bromoindole. One common method is the palladium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction is carried out in the presence of a rhodium catalyst under mild conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid participates in palladium-catalyzed Suzuki-Miyaura reactions to form C–C bonds. Key applications include:

Aryl-Aryl Coupling

In a representative example, 6-bromo-1H-indole-2-boronic acid reacts with 4-bromo-2,1,3-benzothiadiazole under Pd(PPh₃)₄ catalysis (0.1 mmol) in dioxane/aqueous K₂CO₃ at 95°C for 10 hours, yielding an indolylbenzothiadiazole derivative with 83% efficiency .

| Reactants | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|---|---|

| 4-Bromo-2,1,3-benzothiadiazole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 | 10 | 83% |

Heteroaryl Coupling

Coupling with 6-chloropyrazin-2-amine using Pd(PPh₃)₄ in acetonitrile/water (85°C, 20 hours) produces tert-butyl 2-(6-aminopyrazin-2-yl)-1H-indole-1-carboxylate, which is further functionalized to access bioactive molecules .

Dearomative Arylboration Reactions

Nickel-catalyzed intermolecular dearomatization enables regioselective synthesis of C2- and C3-borylated indolines. The N-Boc-protected variant of this compound undergoes migratory insertion with aryl halides, achieving:

-

>50:1 regioselectivity (C2 vs. C3)

-

>20:1 diastereoselectivity

Key factors include the orientation of the N-protecting group and steric/electronic effects on the indole π-system .

Boronic Acid Transposition

Under Miyaura borylation conditions, the boronic acid group can be transferred to adjacent positions via directed ortho-metalation. For example:

-

Lithiation at C3 using n-BuLi followed by triisopropyl borate quenching yields 3-borylated indoles .

Dehalogenation

The bromo substituent at C6 enables further functionalization via Buchwald-Hartwig amination or Ullmann-type couplings, expanding access to polysubstituted indoles .

Stability and Handling Considerations

科学研究应用

Medicinal Chemistry

6-Bromo-1H-indole-2-boronic acid is utilized in the synthesis of biologically active compounds. It serves as a building block for various drug candidates, particularly those targeting bacterial infections and cancer.

Case Study: A recent study highlighted its role in synthesizing indole-based inhibitors for bacterial cystathionine γ-synthase. These inhibitors demonstrated enhanced antibacterial activity against resistant strains, showcasing the compound's potential in developing new antibiotics .

Organic Synthesis

The compound is a valuable intermediate in organic synthesis, facilitating the creation of complex molecules.

Applications:

- Used in the preparation of indole derivatives that exhibit various biological activities.

- Acts as a precursor for synthesizing novel materials with unique properties.

Table 1: Summary of Synthetic Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Antibiotics, anticancer agents |

| Organic Synthesis | Intermediate for complex organic molecules | Indole derivatives |

| Material Science | Development of novel materials with specific properties | Functionalized polymers |

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of sensors and electronic materials.

Research Insight: Boronic acids have been explored for their ability to form complexes with diols, making them useful in sensor technology for detecting sugars and other biomolecules .

作用机制

The mechanism of action of 6-Bromo-1H-indole-2-boronic acid primarily involves its role as a boronic acid in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process. The indole ring can interact with various biological targets, contributing to its diverse biological activities .

相似化合物的比较

6-Bromoindole: Lacks the boronic acid group, limiting its utility in cross-coupling reactions.

Indole-2-boronic acid: Similar structure but without the bromine atom, affecting its reactivity and selectivity in chemical reactions.

6-Chloro-1H-indole-2-boronic acid: Similar to 6-Bromo-1H-indole-2-boronic acid but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both the bromine atom and the boronic acid group, which enhances its reactivity and versatility in various chemical reactions, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling .

生物活性

6-Bromo-1H-indole-2-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 6-position of the indole ring and a boronic acid functional group at the 2-position. The molecular formula is C9H8BBrN2O2, with a molecular weight of approximately 241.98 g/mol. The presence of the boronic acid group enhances its reactivity, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, which is pivotal for forming carbon-carbon bonds in organic synthesis .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The indole moiety is known for its role in numerous biological processes, while the boronic acid group facilitates interactions with biomolecules, potentially enhancing the compound's pharmacological profile .

Table 1: Summary of Biological Activities

Case Study: Antibacterial Activity

In a study evaluating various indole derivatives, this compound was assessed for its minimum inhibitory concentration (MIC) against Staphylococcus aureus. Results indicated a notable antibacterial effect, suggesting its potential utility in treating resistant bacterial strains .

Case Study: Antiviral Activity

Another study focused on the structural optimization of indole derivatives for HIV integrase inhibition. Modifications similar to those found in this compound improved binding affinity significantly, highlighting the importance of the indole structure in antiviral drug design .

属性

IUPAC Name |

(6-bromo-1H-indol-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BBrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COORERMYBMLRQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=C(C=C2)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BBrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。